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molecular formula C32H19Br B8426194 2-(10-Bromoanthracen-9-yl)triphenylene

2-(10-Bromoanthracen-9-yl)triphenylene

Cat. No. B8426194
M. Wt: 483.4 g/mol
InChI Key: UQMIDOPALQGGQX-UHFFFAOYSA-N
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Patent
US09070885B2

Procedure details

Under the nitrogen atmosphere, 2-(anthracen-9-yl)triphenylene (3.3 g) as the eleventh intermediate compound, N-bromosuccinimide (NBS) (1.7 g), iodine (0.1 g) and THF (25 ml) were added to a flask, and stirred at room temperature for 5 hours. An aqueous solution of sodium thiosulfate was added and the reaction was terminated. The precipitates were collected by suction filtration. The obtained solid was washed with methanol and subsequently with heptane and purified by silica gel column chromatography (solvent: toluene) to give 2-(10-bromoanthracen-9-yl)triphenylene (3.5 g) as a twelfth intermediate compound. The scheme is shown in the following “Reaction 22”.
Name
2-(anthracen-9-yl)triphenylene
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[C:5](=[CH:6][C:7]3[C:12]([C:13]=2[C:15]2[CH:32]=[CH:31][C:30]4[C:29]5[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=5)[C:23]5[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=5)[C:17]=4[CH:16]=2)=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=[CH:3][CH:2]=1.[Br:33]N1C(=O)CCC1=O.S([O-])([O-])(=O)=S.[Na+].[Na+]>II.C1COCC1>[Br:33][C:6]1[C:5]2[C:14](=[CH:1][CH:2]=[CH:3][CH:4]=2)[C:13]([C:15]2[CH:32]=[CH:31][C:30]3[C:29]4[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=4)[C:23]4[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=4)[C:17]=3[CH:16]=2)=[C:12]2[C:7]=1[CH:8]=[CH:9][CH:10]=[CH:11]2 |f:2.3.4|

Inputs

Step One
Name
2-(anthracen-9-yl)triphenylene
Quantity
3.3 g
Type
reactant
Smiles
C1=CC=CC2=CC3=CC=CC=C3C(=C12)C1=CC=2C3=CC=CC=C3C3=CC=CC=C3C2C=C1
Name
Quantity
1.7 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.1 g
Type
catalyst
Smiles
II
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was terminated
FILTRATION
Type
FILTRATION
Details
The precipitates were collected by suction filtration
WASH
Type
WASH
Details
The obtained solid was washed with methanol and subsequently with heptane
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (solvent: toluene)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1=C2C=CC=CC2=C(C2=CC=CC=C12)C1=CC=2C3=CC=CC=C3C3=CC=CC=C3C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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